molecular formula C15H11BrFN3O3S2 B2954431 N-(4-bromophenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide CAS No. 886954-04-7

N-(4-bromophenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide

Número de catálogo: B2954431
Número CAS: 886954-04-7
Peso molecular: 444.29
Clave InChI: JRDATTFHOYCZQD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-Bromophenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a sulfanyl-linked acetamide derivative featuring a 1,2,4-benzothiadiazine core substituted with a fluorine atom at position 7 and a sulfone group (1,1-dioxo). The N-(4-bromophenyl)acetamide moiety is connected via a thioether linkage to the benzothiadiazine ring.

Propiedades

IUPAC Name

N-(4-bromophenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrFN3O3S2/c16-9-1-4-11(5-2-9)18-14(21)8-24-15-19-12-6-3-10(17)7-13(12)25(22,23)20-15/h1-7H,8H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDATTFHOYCZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(4-bromophenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological significance, mechanisms of action, and research findings related to its antimicrobial and anticancer properties.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a bromophenyl group and a benzothiadiazine core. The synthesis typically involves multiple steps:

  • Formation of the Benzothiadiazine Core : This is achieved through cyclization reactions involving thioamides and halogenated aromatic compounds.
  • Introduction of the Bromophenyl Group : Utilizes Suzuki-Miyaura coupling reactions.
  • Final Modifications : Incorporates the sulfanyl group and the acetamide moiety.

Antimicrobial Properties

Research indicates that derivatives of compounds with similar structures exhibit significant antimicrobial activity. For instance, studies reported that compounds containing thiazole rings demonstrated promising activity against various bacterial strains (Gram-positive and Gram-negative) and fungi. The mechanism often involves disruption of bacterial lipid biosynthesis or interference with cellular processes .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeTarget OrganismsReference
Compound D1AntibacterialE. coli, S. aureus
Compound D2AntifungalC. albicans
N-(4-bromophenyl)-2-chloroacetamideAntimicrobialVarious bacteria

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that certain derivatives can inhibit the growth of estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The mechanisms may involve apoptosis induction and cell cycle arrest .

Table 2: Anticancer Activity Data

Compound NameCell Line TestedIC50 (µM)Reference
D6MCF710
D7MCF75

The biological activity of N-(4-bromophenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.
  • Receptor Binding : It can bind to receptors that modulate cell signaling pathways associated with growth and proliferation.

Case Studies

A notable case study involved the evaluation of a series of related compounds for their antimicrobial and anticancer activities. The study utilized molecular docking techniques to predict binding affinities to target proteins, providing insights into how structural modifications can enhance biological efficacy .

Aplicaciones Científicas De Investigación

N-(4-bromophenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a synthetic organic compound with potential pharmaceutical applications, classified as a sulfonamide derivative and benzothiadiazine.

General Information

  • CAS Number: 886955-39-1
  • Molecular Formula: C15H11BrFN3O3S2C_{15}H_{11}BrFN_3O_3S_2
  • Molecular Weight: Approximately 433.4 g/mol

Potential Applications

  • Pharmaceutical Research: This compound is referenced in scientific literature related to drug development and medicinal chemistry.
  • Biological Activity: Benzothiadiazines and sulfonamide derivatives are known for diverse biological activities, including anti-inflammatory and antibacterial properties. The compound may act as an inhibitor for specific pathways associated with inflammation or cancer cell proliferation.
  • Synthesis: The synthesis of N-(4-bromophenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide involves multi-step organic reactions, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress of the reactions and characterize the final product.
  • Chemical Reactions: N-(4-bromophenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions typical of sulfonamide compounds, often requiring catalysts or specific conditions (e.g., temperature or pH) to proceed efficiently. Reaction kinetics can be studied using spectroscopic methods to understand the mechanism involved.

Classes

  • Sulfonamide derivatives
  • Benzothiadiazines

Comparación Con Compuestos Similares

Benzothiadiazine Derivatives

  • Compound in : 2-[(4-Ethyl-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide Structural Differences: Replaces the 7-fluoro substituent with a 4-ethyl group on the benzothiadiazine ring. The acetamide is attached to a 3-fluorophenyl group.

Pyridazinone Derivatives ()

  • Compound: N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide Structural Differences: Substitutes the benzothiadiazine core with a pyridazinone ring. Activity: Acts as a potent and specific FPR2 agonist, inducing calcium mobilization and chemotaxis in human neutrophils. The pyridazinone ring’s electronic properties may favor receptor binding compared to the sulfone-rich benzothiadiazine .

Substituent Variations on the Acetamide Moiety

Halogen-Substituted Phenyl Groups

  • Compound in : 2-[(4-Bromophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide Structural Differences: Retains the 4-bromophenyl sulfanyl group but attaches the acetamide to a 4-chlorophenyl instead of the benzothiadiazine core.

Triazole-Linked Derivatives ()

  • Compound: N-(4-Bromophenyl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide Structural Differences: Replaces the benzothiadiazine-sulfanyl linkage with a triazole-quinoxaline system. Implications: The triazole’s rigidity and quinoxaline’s planar structure could influence binding kinetics and selectivity .

Sulfanyl Group Modifications

  • Compound in : 2-[[4-(4-Bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide Structural Differences: Incorporates a sulfonyl group and a thiophene-oxazol ring in place of the benzothiadiazine.

Detailed Research Findings and Data Tables

Table 1. Structural and Functional Comparison of Key Analogs

Compound Name Core Structure Key Substituents Acetamide Group Notable Activity/Properties Reference
Target Compound Benzothiadiazine (1λ⁶,2,4) 7-Fluoro, 1,1-dioxo 4-Bromophenyl N/A (Structural focus)
2-[(4-Ethyl-1,1-dioxo-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide Benzothiadiazine (1λ⁶,2,4) 4-Ethyl, 1,1-dioxo 3-Fluorophenyl N/A
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-pyridazin-1-yl]acetamide Pyridazinone 5-(4-Methoxybenzyl), 3-methyl 4-Bromophenyl FPR2 agonist, calcium mobilization
2-[(4-Bromophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide Simple thioether None 4-Chlorophenyl N/A

Key Observations:

Halogen Effects : Bromine’s larger atomic radius (vs. chlorine or fluorine) may enhance hydrophobic interactions in target binding .

Sulfone vs.

Heterocyclic Core Flexibility: Pyridazinone and triazole derivatives demonstrate that core flexibility impacts receptor selectivity (e.g., FPR2 agonism vs. antimicrobial activity) .

Q & A

Q. What are the recommended synthetic routes for preparing N-(4-bromophenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide?

  • Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling. A representative protocol involves reacting 4-bromophenylacetic acid derivatives with a thiol-functionalized benzothiadiazine scaffold (e.g., 7-fluoro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-thiol) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane. Triethylamine is added to maintain a basic pH (~8–9) during the reaction. Post-synthesis, the product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallized from dichloromethane/hexane .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Structural validation requires a combination of spectroscopic and crystallographic techniques:
  • 1H/13C NMR : Confirm the presence of the 4-bromophenyl group (δ ~7.4–7.6 ppm for aromatic protons) and the acetamide moiety (δ ~2.1 ppm for CH₃, δ ~3.8 ppm for CH₂-S) .
  • X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., ~66.4° between 4-bromophenyl and benzothiadiazine rings) to confirm spatial orientation .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M-H]⁻) with <2 ppm error .

Q. What analytical methods are suitable for assessing purity?

  • Methodological Answer : Purity (>95%) is typically confirmed via:
  • HPLC : Use a C18 column with a methanol/water mobile phase (70:30 v/v) and UV detection at 254 nm .
  • Melting point analysis : Compare observed melting points (e.g., 423–425 K for analogous acetamides) with literature values .

Advanced Research Questions

Q. How can researchers address challenges in regioselective sulfanyl group attachment during synthesis?

  • Methodological Answer : Regioselectivity issues arise due to competing nucleophilic sites on the benzothiadiazine ring. Strategies include:
  • Temperature control : Conduct reactions at 273 K to favor kinetic control over thermodynamic pathways .
  • Protecting groups : Temporarily block non-target sulfur sites using tert-butyl thioethers, which are cleaved post-coupling .
  • Catalytic optimization : Screen palladium catalysts (e.g., Pd(OAc)₂) to enhance coupling efficiency at the 3-position of benzothiadiazine .

Q. What computational and experimental approaches elucidate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Molecular docking : Model interactions between the sulfanyl-acetamide moiety and target proteins (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding with the benzothiadiazine-dioxo group .
  • Dihedral angle analysis : Correlate ring orientation (e.g., 40–86° twist angles) with bioactivity using X-ray data and dynamic NMR studies .
  • In vitro assays : Test derivatives with modified bromophenyl/fluoro substituents in enzyme inhibition assays to quantify SAR trends .

Q. How do researchers resolve contradictions in reported synthetic yields or stability data?

  • Methodological Answer : Discrepancies often stem from solvent polarity or catalyst loading. Mitigation strategies include:
  • Comparative studies : Replicate reactions under varying conditions (e.g., DMF vs. dichloromethane) to identify optimal solvents .
  • Accelerated stability testing : Store the compound at 298 K and 40% relative humidity for 4 weeks, monitoring degradation via HPLC. Add antioxidants (e.g., BHT) if oxidative decomposition is observed .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.